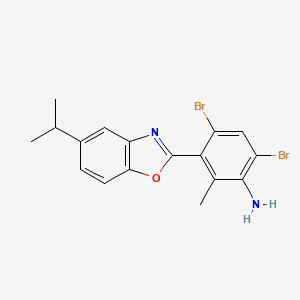![molecular formula C15H19N B13803286 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a cyclopenta-fused indole structure, which is known for its biological and pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Another method includes metal-catalyzed cyclization reactions, such as palladium-catalyzed oxidative nitrogen-cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, which have significant biological activities .
科学的研究の応用
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying cell signaling pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Indole: The parent compound with a simpler structure.
3-Methylindole: A methyl-substituted derivative with similar biological activities.
Cyclopenta[b]indole: A closely related compound with a fused cyclopentane ring.
Uniqueness
3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
特性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C15H19N/c1-4-15(2)10-9-12-11-7-5-6-8-13(11)16(3)14(12)15/h5-8H,4,9-10H2,1-3H3 |
InChIキー |
ZEHDZJOQKREMMF-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC2=C1N(C3=CC=CC=C23)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


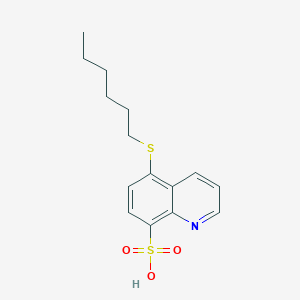

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
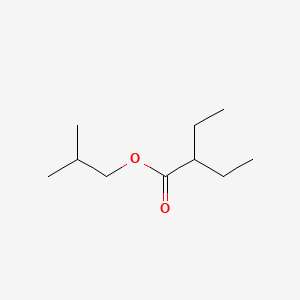
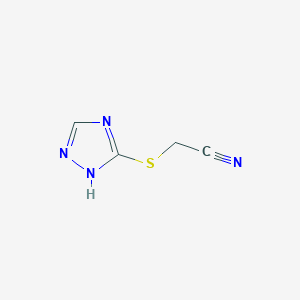
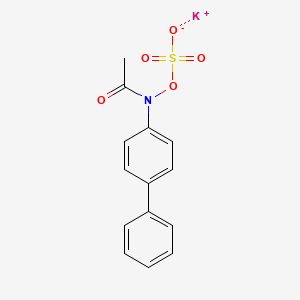
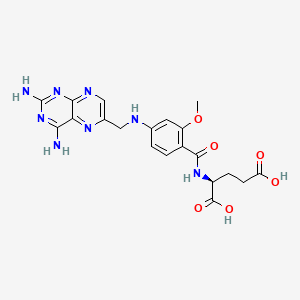
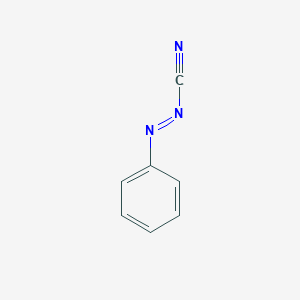
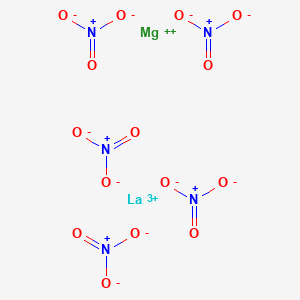
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)

